(2Z)-2-amino-3-[(E)-[(thiophen-3-yl)methylidene]amino]but-2-enedinitrile
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Overview
Description
(2Z)-2-amino-3-[(E)-[(thiophen-3-yl)methylidene]amino]but-2-enedinitrile is a heterocyclic compound that contains a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-amino-3-[(E)-[(thiophen-3-yl)methylidene]amino]but-2-enedinitrile typically involves the condensation of thiophene-3-carbaldehyde with malononitrile and an amine. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-amino-3-[(E)-[(thiophen-3-yl)methylidene]amino]but-2-enedinitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted thiophene derivatives .
Scientific Research Applications
(2Z)-2-amino-3-[(E)-[(thiophen-3-yl)methylidene]amino]but-2-enedinitrile has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have shown potential as antimicrobial, antioxidant, and anticancer agents.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, conductive polymers, and other advanced materials due to their unique electronic properties.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-amino-3-[(E)-[(thiophen-3-yl)methylidene]amino]but-2-enedinitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Another thiophene derivative with similar synthetic routes and applications.
2-Aminothiophene: A related compound with diverse biological activities and synthetic utility.
Thiophene-3-carboxylic acid: A thiophene derivative used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
(2Z)-2-amino-3-[(E)-[(thiophen-3-yl)methylidene]amino]but-2-enedinitrile is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
(Z)-2-amino-3-(thiophen-3-ylmethylideneamino)but-2-enedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4S/c10-3-8(12)9(4-11)13-5-7-1-2-14-6-7/h1-2,5-6H,12H2/b9-8-,13-5? |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFRZLSSGGGTSE-CFMKTDQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=NC(=C(C#N)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1C=N/C(=C(/C#N)\N)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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